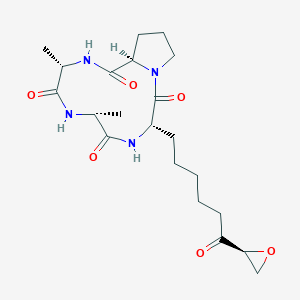

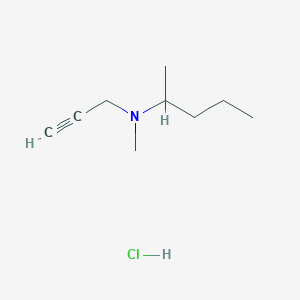

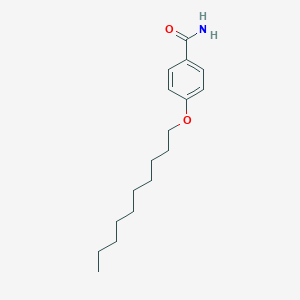

![molecular formula C15H9BrO B134669 10-ブロモ-5H-ジベンゾ[a,d][7]アヌレン-5-オン CAS No. 17044-50-7](/img/structure/B134669.png)

10-ブロモ-5H-ジベンゾ[a,d][7]アヌレン-5-オン

説明

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one (10-Br-DBA) is a heterocyclic compound that belongs to the family of dibenzo[a,d]annulenes. It is a highly versatile compound with a wide range of applications in various fields of scientific research, such as synthetic organic chemistry, biochemistry, and pharmacology. 10-Br-DBA is used as a synthetic precursor in the synthesis of numerous compounds, and as a reagent in various reactions. It is also used as a model compound in the study of the mechanism of action of various drugs and as a probe for studying the structure and function of enzymes.

科学的研究の応用

新規有機化合物の合成

この化合物は、新規有機分子の合成における汎用性の高い中間体として機能します。 その臭素原子はさまざまな置換反応を受けることができ、医薬品化学や材料科学における潜在的な用途を持つ幅広い誘導体の作成を可能にします .

医薬品研究

“10-ブロモ-5H-ジベンゾ[a,d][7]アヌレン-5-オン”は、ノルトリプチリン代謝物の調製に使用されます . ノルトリプチリンは三環系抗うつ剤であり、その代謝物を研究することで、その薬物動態と薬力学に関する洞察を得ることができます。

生物学的試験

化学合成の中間体として、“10-ブロモ-5H-ジベンゾ[a,d][7]アヌレン-5-オン”は、生物学的試験用の化合物の作成に使用できます。 これには、新薬の開発とその生物学的標的との相互作用の研究が含まれます .

Safety and Hazards

作用機序

Target of Action

The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.

Mode of Action

The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .

Biochemical Pathways

The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized

Result of Action

The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.

特性

IUPAC Name |

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAFINWXANSYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498237 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17044-50-7 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

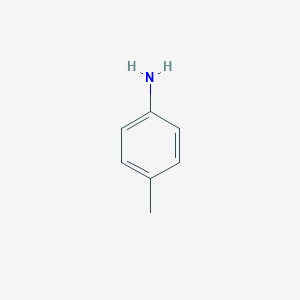

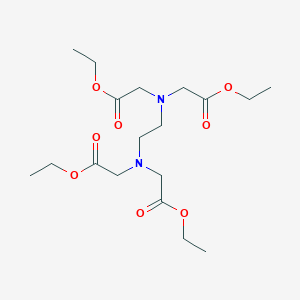

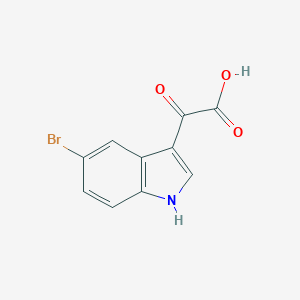

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)